molecular formula C22H18ClN3O2 B278594 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide

Cat. No. B278594
M. Wt: 391.8 g/mol
InChI Key: RLRVMYUBNJGMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide, also known as BIX-01294, is a small molecule inhibitor of the histone methyltransferase G9a. It was first identified in 2007 as a potential therapeutic agent for cancer and other diseases. Since then, BIX-01294 has been extensively studied in both in vitro and in vivo models, revealing its potential as a valuable tool for epigenetic research.

Mechanism of Action

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide binds to the SET domain of G9a, preventing its interaction with the cofactor SAM and inhibiting its methyltransferase activity. This leads to a decrease in H3K9 methylation and altered chromatin structure, ultimately resulting in changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit cell migration and invasion. It has also been shown to promote neuronal differentiation and protect against neurodegenerative diseases. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has been demonstrated to enhance the reprogramming of somatic cells into induced pluripotent stem cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide in lab experiments is its specificity for G9a, which allows for targeted inhibition of H3K9 methylation. However, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has been reported to have off-target effects on other histone methyltransferases, such as GLP and PRMT1, which may limit its use in certain contexts. Additionally, the solubility and stability of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide can be a challenge, requiring careful handling and storage.

Future Directions

There are several potential future directions for research involving N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide. One possibility is to further investigate its role in cancer therapy, particularly in combination with other epigenetic inhibitors or chemotherapeutic agents. Another direction is to explore its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, which are characterized by epigenetic dysregulation. Additionally, the development of more potent and selective G9a inhibitors may lead to improved therapeutic options for a variety of diseases.

Synthesis Methods

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-chlorophenol with 2-bromoacetophenone, followed by condensation with 2-methyl-1,2-diaminobenzene and subsequent acetylation with acetic anhydride and acetic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has been widely used in epigenetic research to investigate the role of G9a in various biological processes, including gene expression, cell differentiation, and tumorigenesis. It has been shown to selectively inhibit G9a-mediated H3K9 methylation, leading to altered chromatin structure and gene expression. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has also been used to study the effects of G9a inhibition on cancer cell growth and metastasis, as well as on the development of neurological disorders such as Huntington's disease.

properties

Product Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide

Molecular Formula

C22H18ClN3O2

Molecular Weight

391.8 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C22H18ClN3O2/c1-14-10-11-15(22-25-17-7-3-4-8-18(17)26-22)12-19(14)24-21(27)13-28-20-9-5-2-6-16(20)23/h2-12H,13H2,1H3,(H,24,27)(H,25,26)

InChI Key

RLRVMYUBNJGMSB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)COC4=CC=CC=C4Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.